Corrosion Inhibition Efficiency on Copper: Direct Head-to-Head Comparison with Triazole-Diamine and Triazole-Thiol Analogs
In a direct head-to-head electrochemical comparison of triazole derivatives as environmentally friendly corrosion inhibitors for copper films in chemical mechanical polishing (CMP) applications, 3-amino-1,2,4-triazole-5-carboxylic acid (ATA-O) demonstrated an inhibition efficiency of 87%, compared to 98% for 3-amino-5-mercapto-1,2,4-triazole (ATA-S) and 54% for 1H-1,2,4-triazole-3,5-diamine (ATA-N) . The study employed electrochemical analysis, atomic force microscopy (AFM), and scanning electron microscopy (SEM) to verify the formation of an anti-corrosion passivation layer on Cu surfaces. Density functional theory (DFT) calculations revealed that the lone electron pairs in the empty orbitals of O, N, and S atoms on the inhibitors hybridize with Cu-d orbitals to form covalent bonds, with the carboxylic acid oxygen of ATA-O providing a distinct coordination mode not available to the diamine analog [1].
| Evidence Dimension | Corrosion inhibition efficiency on copper film |
|---|---|
| Target Compound Data | 87% inhibition efficiency |
| Comparator Or Baseline | ATA-S (3-amino-5-mercapto-1,2,4-triazole): 98%; ATA-N (1H-1,2,4-triazole-3,5-diamine): 54% |
| Quantified Difference | ATA-O exhibits 33 percentage points higher efficiency than ATA-N and 11 percentage points lower than the thiol-substituted ATA-S |
| Conditions | Copper chemical mechanical polishing (CMP) environment; electrochemical analysis, AFM, SEM, and DFT validation |
Why This Matters
For procurement in corrosion inhibitor development, the 87% efficiency of ATA-O represents a balanced performance profile between the less effective diamine analog (54%) and the sulfur-containing thiol analog (98%), offering a sulfur-free alternative with strong passivation capability that avoids potential odor and toxicity concerns associated with mercapto compounds.
- [1] Liu J, Niu X, Jia Y, Zhan N, Zou Y, Shi Y, Zhou J. Corrosion inhibition mechanisms of triazole derivatives on copper chemical mechanical polishing: Combined experiment and DFT study. AMiner. 2024. View Source
